molecular formula C12H12N2OS2 B10918762 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(prop-2-en-1-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B10918762
M. Wt: 264.4 g/mol
InChI Key: RINBMLLGGBBFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Allyl-2-(benzo[d]thiazol-2-ylthio)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-(benzo[d]thiazol-2-ylthio)acetamide typically involves the reaction of 2-mercaptobenzothiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including n-Allyl-2-(benzo[d]thiazol-2-ylthio)acetamide, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-(benzo[d]thiazol-2-ylthio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of n-Allyl-2-(benzo[d]thiazol-2-ylthio)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]thiazol-2-ylthio)acetamide
  • n-Allyl-2-(benzo[d]thiazol-2-ylthio)ethanol
  • n-Allyl-2-(benzo[d]thiazol-2-ylthio)propionamide

Uniqueness

n-Allyl-2-(benzo[d]thiazol-2-ylthio)acetamide stands out due to its unique allyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C12H12N2OS2/c1-2-7-13-11(15)8-16-12-14-9-5-3-4-6-10(9)17-12/h2-6H,1,7-8H2,(H,13,15)

InChI Key

RINBMLLGGBBFCJ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CSC1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.